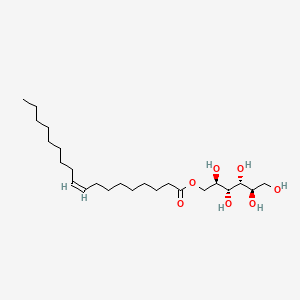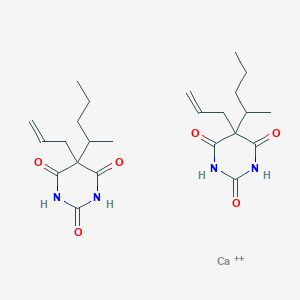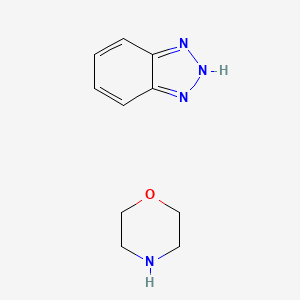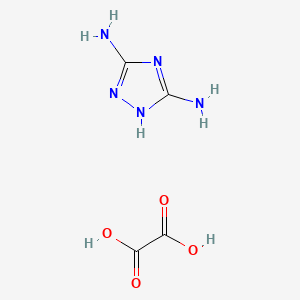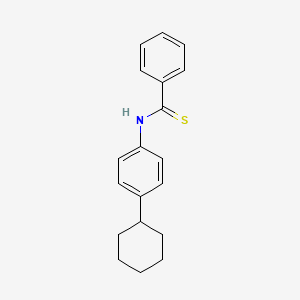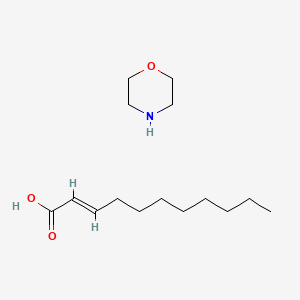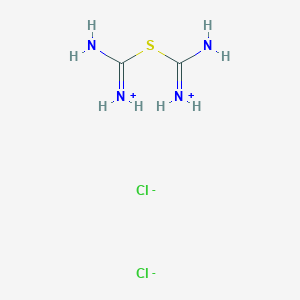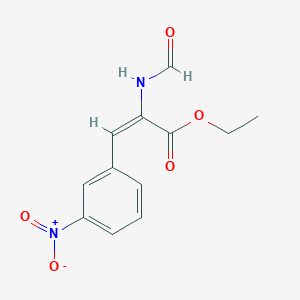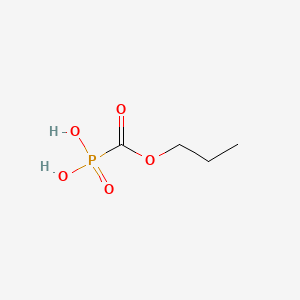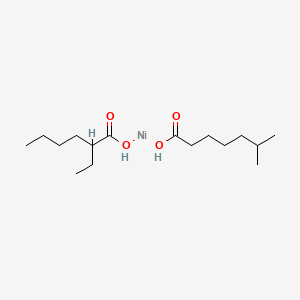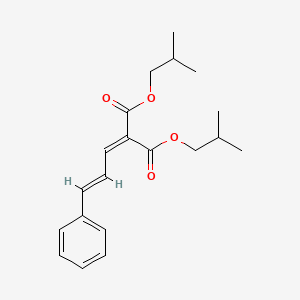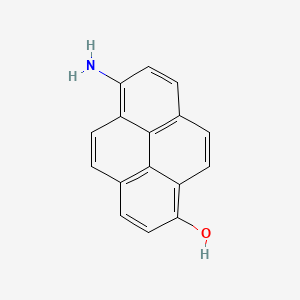
trialuminum;potassium;dioxido(oxo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trialuminum;potassium;dioxido(oxo)silane is a complex chemical compound that combines aluminum, potassium, and silane elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trialuminum;potassium;dioxido(oxo)silane typically involves the reaction of aluminum and potassium compounds with silane precursors. The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the compound. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced techniques to optimize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Trialuminum;potassium;dioxido(oxo)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various oxides, reduced forms of the compound, and substituted derivatives.
Scientific Research Applications
Trialuminum;potassium;dioxido(oxo)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be explored for its potential biological activities and interactions with biomolecules.
Medicine: Research may investigate its potential therapeutic applications and interactions with biological systems.
Industry: The compound is used in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which trialuminum;potassium;dioxido(oxo)silane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions and interactions that can influence its behavior and properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trialuminum;potassium;dioxido(oxo)silane include other silane-based compounds and aluminum-potassium complexes. Examples include:
- Tris(trimethylsilyl)silane
- Triphenylsilane
- Trichlorosilane
Uniqueness
This compound stands out due to its specific combination of aluminum, potassium, and silane elements
Properties
CAS No. |
1345-02-4 |
|---|---|
Molecular Formula |
Al3KO9Si3+4 |
Molecular Weight |
348.29 g/mol |
IUPAC Name |
trialuminum;potassium;dioxido(oxo)silane |
InChI |
InChI=1S/3Al.K.3O3Si/c;;;;3*1-4(2)3/q3*+3;+1;3*-2 |
InChI Key |
LWGQQQQEZAFMQB-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


